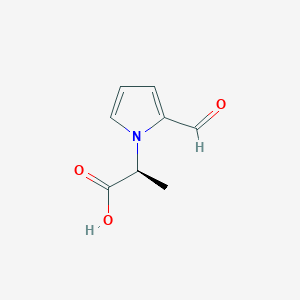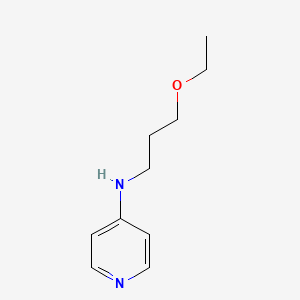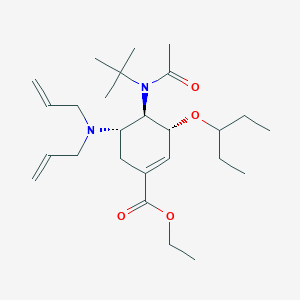
4-(2'-Naphthalenethio)-1,2-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’-Naphthalenethio)-1,2-phenylenediamine is an organic compound that features a naphthalene ring bonded to a phenylenediamine structure through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Naphthalenethio)-1,2-phenylenediamine typically involves the reaction of 2-naphthalenethiol with 1,2-phenylenediamine under specific conditions. One common method is the catalytic hydrogenation of a sulfonic acid derivative of naphthalene, followed by the reduction of naphthalenesulfonyl chloride with zinc . This process yields 2-naphthalenethiol, which can then be reacted with 1,2-phenylenediamine to form the desired compound.
Industrial Production Methods
Industrial production of 4-(2’-Naphthalenethio)-1,2-phenylenediamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2’-Naphthalenethio)-1,2-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
4-(2’-Naphthalenethio)-1,2-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: Used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(2’-Naphthalenethio)-1,2-phenylenediamine involves its interaction with molecular targets through its aromatic rings and sulfur atom. These interactions can affect various biological pathways, including enzyme activity and protein binding. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenethiol: An organosulfur compound with similar structural features but lacking the phenylenediamine moiety.
1,2-Phenylenediamine: A simple aromatic diamine without the naphthalene ring.
Uniqueness
4-(2’-Naphthalenethio)-1,2-phenylenediamine is unique due to the combination of the naphthalene ring and phenylenediamine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.
Propriétés
IUPAC Name |
4-naphthalen-2-ylsulfanylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-15-8-7-14(10-16(15)18)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIVHNXIONBMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)





![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)


![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)

